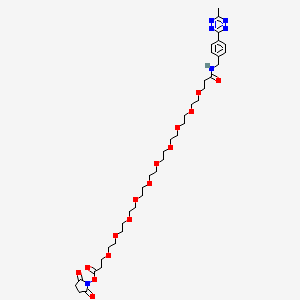
Methyltetrazine-amino-PEG10-CH2CH2COONHS
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyltetrazine-amino-PEG10-CH2CH2COONHS is a heterobifunctional polyethylene glycol (PEG) linker. It contains a methyltetrazine group and an N-hydroxysuccinimide (NHS) ester group. The methyltetrazine group is reactive with carboxylic acids and activated esters via click chemistry, while the NHS ester reacts with amines to form stable bioconjugates.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyltetrazine-amino-PEG10-CH2CH2COONHS is synthesized through a series of chemical reactions involving the functionalization of PEG with methyltetrazine and NHS ester groups. The synthetic route typically involves the following steps:
PEG Functionalization: PEG is first functionalized with a methyltetrazine group through a reaction with a suitable methyltetrazine derivative.
NHS Ester Formation: The methyltetrazine-functionalized PEG is then reacted with N-hydroxysuccinimide and a coupling agent, such as dicyclohexylcarbodiimide (DCC), to form the NHS ester.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using the same chemical reactions as in the laboratory. The process is optimized for high yield and purity, and it is carried out under controlled conditions to ensure consistency and quality.
Analyse Des Réactions Chimiques
Reactivity of the Methyltetrazine Group
The methyltetrazine moiety is particularly reactive due to its ability to undergo [4 + 2] Diels-Alder cycloaddition reactions with strained alkenes. This property is utilized in bioorthogonal chemistry, allowing for selective labeling of biomolecules without interfering with native biological processes. The reactions can be summarized as follows:
-
Diels-Alder Reaction : The methyltetrazine reacts with dienophiles (e.g., strained alkenes) to form stable cycloadducts.
Reactivity of the NHS Ester Group
The NHS ester group is reactive with primary amines, enabling the formation of stable amide bonds. This reaction is crucial for conjugating proteins or other biomolecules to the PEG linker, enhancing their pharmacokinetic properties.
-
Amide Bond Formation : The NHS ester reacts with an amine to form an amide bond, releasing N-hydroxysuccinimide as a byproduct.
-
Applications and Research Findings
Methyltetrazine-amino-PEG10-CH2CH2COONHS has been explored in various research contexts:
Bioorthogonal Labeling
Research has demonstrated the utility of methyltetrazine derivatives in bioorthogonal labeling applications, particularly in cancer cell imaging and drug delivery systems. For instance, studies have shown that tetrazines can be effectively used for pre-targeted cancer cell labeling, confirming their stability and reactivity in biological environments .
Drug Delivery Systems
The incorporation of PEG linkers into drug formulations has been shown to improve solubility and circulation time in vivo. The NHS ester functionality allows for easy conjugation to therapeutic agents, enhancing their efficacy while minimizing side effects .
This compound represents a versatile compound in the field of chemical biology and drug development. Its unique chemical properties facilitate various bioconjugation strategies, making it an essential tool for researchers aiming to develop targeted therapies and advanced imaging techniques.
Applications De Recherche Scientifique
Methyltetrazine-amino-PEG10-CH2CH2COONHS has a wide range of scientific research applications, including:
Chemistry: It is used as a linker in the synthesis of complex molecules and bioconjugates.
Biology: It is used in the labeling and imaging of biomolecules, such as proteins and nucleic acids, through click chemistry.
Medicine: It is used in the development of targeted drug delivery systems and diagnostic agents.
Industry: It is used in the production of PEGylated compounds for various industrial applications
Mécanisme D'action
Methyltetrazine-amino-PEG10-CH2CH2COONHS exerts its effects through the following mechanisms:
Comparaison Avec Des Composés Similaires
Methyltetrazine-amino-PEG10-CH2CH2COONHS is unique due to its dual functionality, allowing it to participate in both click chemistry and amine coupling reactions. Similar compounds include:
Methyltetrazine-CH2NHCO-PEG10-CH2-C≡CH: A similar PEG linker with a methyltetrazine group and an alkyne group, used for copper-free click chemistry.
Methyltetrazine-CH2NHCO-PEG10-CH2CH2COOH: A PEG linker with a methyltetrazine group and a carboxylic acid group, used for bioconjugation.
These compounds share similar functionalities but differ in their specific reactive groups, making this compound unique in its ability to react with both carboxylic acids and amines .
Propriétés
Formule moléculaire |
C38H58N6O15 |
|---|---|
Poids moléculaire |
838.9 g/mol |
Nom IUPAC |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C38H58N6O15/c1-31-40-42-38(43-41-31)33-4-2-32(3-5-33)30-39-34(45)8-10-49-12-14-51-16-18-53-20-22-55-24-26-57-28-29-58-27-25-56-23-21-54-19-17-52-15-13-50-11-9-37(48)59-44-35(46)6-7-36(44)47/h2-5H,6-30H2,1H3,(H,39,45) |
Clé InChI |
FSTXBHPOZSMGDF-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON3C(=O)CCC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















